
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is a chemical compound with the molecular formula C12H7O7Sb It is a coordination complex where antimony is coordinated with 2-hydroxy-1,3-dicarboxynaphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene typically involves the reaction of 2-hydroxy-1,3-dicarboxynaphthalene with an antimony salt, such as antimony trichloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of antimony with the naphthalene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.
Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.
Substitution: The hydroxyl and carboxyl groups in the naphthalene ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while substitution reactions can introduce new functional groups into the naphthalene ring.
Applications De Recherche Scientifique
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene has several scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry studies to explore the properties of antimony complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene involves its interaction with molecular targets through coordination bonds. The antimony center can interact with various biological molecules, potentially affecting their function. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Antimonyl-2-hydroxy-1,4-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,5-dicarboxynaphthalene
- Antimonyl-2-hydroxy-1,6-dicarboxynaphthalene
Uniqueness
Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is unique due to its specific coordination geometry and the presence of both hydroxyl and carboxyl groups in the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
80049-90-7 |
|---|---|
Formule moléculaire |
C24H12Na3O10Sb+2 |
Poids moléculaire |
651.1 g/mol |
Nom IUPAC |
trisodium;antimony(3+);4-carboxy-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/2C12H8O5.3Na.Sb/c2*13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12(16)17;;;;/h2*1-5,13H,(H,14,15)(H,16,17);;;;/q;;3*+1;+3/p-4 |
Clé InChI |
ZBWQCXFWCAVAQS-UHFFFAOYSA-J |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


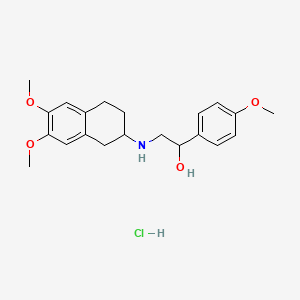
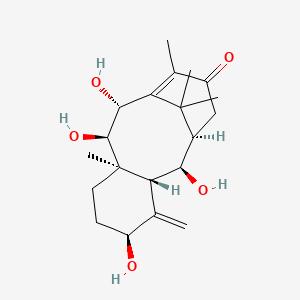
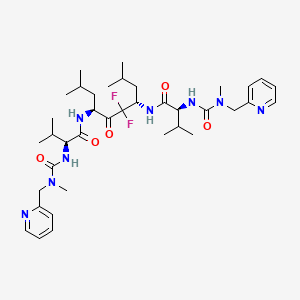
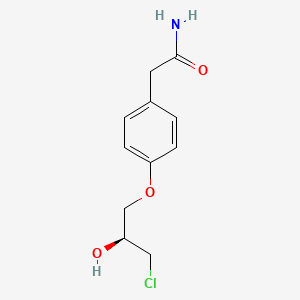
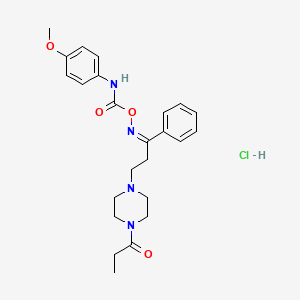
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)

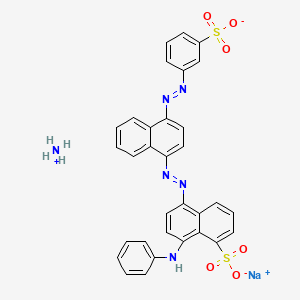
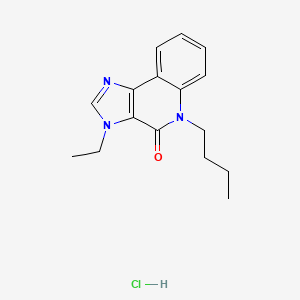
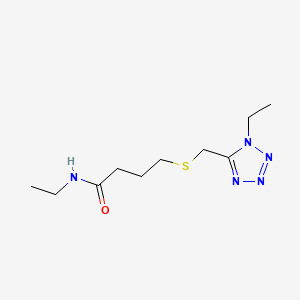


![(E)-but-2-enedioic acid;1-(3-fluoro-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B12762207.png)
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
